(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
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Description
(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a useful research compound. Its molecular formula is C27H30N4O2S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
Synthesis Technology : A study by Fang Qiao-yun et al. (2012) optimized the synthesis technology of a structurally related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, using hydrazine hydrate as a reducing agent. This process demonstrated a stable, simple, and high-yield approach applicable to industry production (Fang Qiao-yun, 2012).
Material Applications
Security Ink Development : Xiao-lin Lu and M. Xia (2016) discussed the multi-stimuli response of a novel half-cut cruciform molecule for security ink applications. The study highlighted how the molecule's morphology-dependent fluorochromism can be triggered by mechanical force or surrounding pH stimuli, indicating potential use as a security ink without a covering reagent (Xiao-lin Lu & M. Xia, 2016).
Polymer Modification
Hydrogel Functional Modification : Research by H. M. Aly and H. L. A. El-Mohdy (2015) involved modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 2-aminothiazole. This modification improved the thermal stability and swelling properties of the polymers, suggesting enhanced functionality for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Advanced Materials
Dye-Sensitized Solar Cells : Liang Han et al. (2015) synthesized novel coumarin sensitizers incorporating 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells. The study demonstrated improved light-harvesting capability and photovoltaic performance, showcasing a promising avenue for enhancing solar cell efficiency (Liang Han et al., 2015).
properties
IUPAC Name |
2-(diethylamino)ethyl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-4-20-7-9-21(10-8-20)25-19-34-26(30-25)23(17-28)18-29-24-13-11-22(12-14-24)27(32)33-16-15-31(5-2)6-3/h7-14,18-19,29H,4-6,15-16H2,1-3H3/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZPJLRRZGTZSJ-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OCCN(CC)CC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OCCN(CC)CC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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